3-(3-Methoxyphenyl)prop-2-yn-1-ol

Description

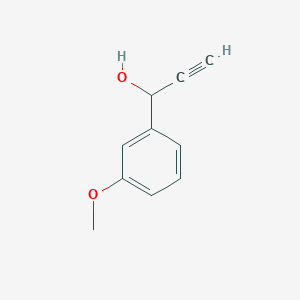

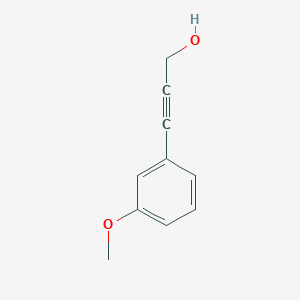

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDGRPDGRFOQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27913-19-5 | |

| Record name | 3-(3-methoxyphenyl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-Methoxyphenyl)-2-propyn-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD5SW5KTK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methoxyphenyl)prop-2-yn-1-ol: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a versatile propargyl alcohol derivative. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical properties, outlines a robust synthetic protocol, and explores its key reactivity, with a focus on transformations relevant to the synthesis of complex organic molecules.

Core Molecular Characteristics

3-(3-Methoxyphenyl)prop-2-yn-1-ol is an aromatic propargyl alcohol that serves as a valuable building block in organic synthesis. Its structure incorporates a metasubstituted methoxybenzene ring and a propargyl alcohol moiety, providing multiple sites for functionalization.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |

| Molecular Weight | 162.18 g/mol | PubChem[1] |

| CAS Number | 27913-19-5 | PubChem[1] |

| Appearance | White to brown powder/crystal (predicted) | TCI[2] |

| Melting Point | ~64-68 °C (estimated from 4-methoxy isomer) | TCI[2] |

| Boiling Point | Not determined | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc) | General chemical principles |

| XLogP3 | 1.8 | PubChem[1] |

Spectroscopic Profile (Predicted)

A detailed spectroscopic analysis is crucial for the characterization of 3-(3-Methoxyphenyl)prop-2-yn-1-ol. Based on the analysis of its functional groups and related structures, the following spectral data are predicted:

| Spectroscopy | Predicted Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 (t, 1H, Ar-H), ~6.9-7.0 (m, 2H, Ar-H), ~6.8-6.9 (d, 1H, Ar-H), ~4.5 (s, 2H, -CH₂OH), ~3.8 (s, 3H, -OCH₃), ~2.0-2.5 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~159.5 (Ar-C-O), ~129.5 (Ar-CH), ~123.0 (Ar-C-C≡), ~116.0 (Ar-CH), ~114.5 (Ar-CH), ~86.0 (C≡C), ~85.0 (C≡C), ~55.0 (-OCH₃), ~51.0 (-CH₂OH) |

| IR (KBr, cm⁻¹) | ~3400-3200 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~2230 (C≡C stretch, weak), ~1600, 1480 (Ar C=C stretch), ~1250 (Asymmetric C-O-C stretch), ~1040 (Symmetric C-O-C stretch) |

| Mass Spec. (EI) | m/z (%) = 162 (M⁺), 145, 131, 115, 102, 91, 77 |

Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

The most efficient and widely adopted method for synthesizing aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] The synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol is ideally achieved by coupling 3-iodoanisole with propargyl alcohol.

Sonogashira Coupling Mechanism

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of aryl halides with terminal alkynes.[5][6][7]

Materials:

-

3-Iodoanisole

-

Propargyl alcohol

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).

-

Add anhydrous THF (or DMF) to dissolve the solids, followed by the addition of TEA (or DIPEA) (3.0 eq).

-

To the stirring mixture, add propargyl alcohol (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-Methoxyphenyl)prop-2-yn-1-ol.

Reactivity and Synthetic Applications

The propargyl alcohol functionality in 3-(3-Methoxyphenyl)prop-2-yn-1-ol allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Oxidation to α,β-Unsaturated Ynones

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(3-methoxyphenyl)prop-2-ynal, which is a valuable Michael acceptor and dienophile. A variety of mild oxidation methods are available to avoid over-oxidation or side reactions.

Oxidation Workflow:

Caption: General workflow for the oxidation of 3-(3-Methoxyphenyl)prop-2-yn-1-ol.

A particularly efficient and environmentally friendly method involves the use of a TEMPO-based catalytic system.[8]

Protocol: TEMPO-Catalyzed Oxidation

-

Dissolve 3-(3-Methoxyphenyl)prop-2-yn-1-ol (1.0 eq) in dichloromethane (DCM).

-

Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 eq) and potassium bromide (0.1 eq) in water.

-

Cool the biphasic mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl) (1.2 eq) dropwise while maintaining the temperature below 5 °C.

-

Stir vigorously until the starting material is consumed (monitored by TLC).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be used directly or purified by chromatography.

The resulting ynone, a chalcone precursor, can be further elaborated. Chalcones and their derivatives are known to possess a wide range of biological activities, including antitumor and anti-inflammatory properties.[9][10][11]

Reduction of the Alkyne Moiety

The triple bond of 3-(3-Methoxyphenyl)prop-2-yn-1-ol can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, providing access to a range of valuable synthetic intermediates.

-

Reduction to cis-Allylic Alcohol: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will selectively reduce the alkyne to a cis-alkene.

-

Reduction to trans-Allylic Alcohol: Reduction with a dissolving metal, such as sodium in liquid ammonia, will yield the trans-alkene.

-

Reduction to Saturated Alcohol: Complete reduction of the alkyne to an alkane can be achieved by catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Biological and Pharmaceutical Relevance

While there is limited direct research on the biological activity of 3-(3-Methoxyphenyl)prop-2-yn-1-ol itself, its derivatives, particularly those resulting from the oxidation to chalcone-like structures, have garnered significant interest in medicinal chemistry. Studies have shown that chalcones with methoxy-substituted phenyl rings exhibit potent cytotoxic activity against various cancer cell lines.[10][12] For instance, derivatives of 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one have demonstrated antitumor activity by up-regulating the p21 gene, leading to cell cycle arrest.[9][10] Furthermore, related trimethoxyphenyl analogues have shown potential as anticancer agents.[12] These findings suggest that 3-(3-Methoxyphenyl)prop-2-yn-1-ol is a promising scaffold for the development of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(3-Methoxyphenyl)prop-2-yn-1-ol. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(3-Methoxyphenyl)prop-2-yn-1-ol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and the diverse reactivity of its propargyl alcohol moiety make it an attractive starting material for the construction of complex molecular architectures. The established biological activities of its derivatives, particularly in the realm of anticancer research, underscore the importance of this compound as a scaffold for future drug discovery efforts. This guide provides a solid foundation for researchers to understand and effectively utilize 3-(3-Methoxyphenyl)prop-2-yn-1-ol in their scientific endeavors.

References

-

Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15184634, 3-(3-Methoxyphenyl)prop-2-yn-1-ol. Retrieved from [Link].

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. Retrieved from [Link]

-

An, G., Kim, H., Kim, J., & Rhee, H. (2009). Coupling-isomerization synthesis of chalcones. The Journal of Organic Chemistry, 74(7), 2955–2958. Available at: [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]

-

Ma, S., Gu, Z., & Yu, Z. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Science Repository. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Retrieved from [Link]

-

Arodes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., Al-Omair, M. A., El-Emam, A. A., & El-Sayed, M. A. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4619. Available at: [Link]

-

ResearchGate. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. Retrieved from [Link]

-

ResearchGate. (2014). An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units. Retrieved from [Link]

-

MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1). Retrieved from [Link]

Sources

- 1. 3-(3-Methoxyphenyl)prop-2-yn-1-ol | C10H10O2 | CID 15184634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Methoxyphenyl)prop-2-yn-1-ol | 37614-59-8 | TCI AMERICA [tcichemicals.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 6. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. rsc.org [rsc.org]

- 9. sciencerepository.org [sciencerepository.org]

- 10. researchgate.net [researchgate.net]

- 11. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Methoxyphenyl)prop-2-yn-1-ol (CAS No. 27913-19-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)prop-2-yn-1-ol is an aromatic propargyl alcohol that holds significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyne and a primary alcohol functional group, coupled with a methoxy-substituted phenyl ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Sonogashira coupling reaction, an in-depth look at the reaction mechanism, and a discussion of its potential applications in drug discovery.

Chemical Properties and Identification

3-(3-Methoxyphenyl)prop-2-yn-1-ol is a solid at room temperature with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol .[1] The key identifying information for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 27913-19-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| IUPAC Name | 3-(3-methoxyphenyl)prop-2-yn-1-ol | [1] |

| Synonyms | 3-(3-methoxyphenyl)prop-2-ynyl alcohol, 3-(m-methoxyphenyl)prop-2-yn-1-ol | |

| Appearance | White to light yellow solid (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) |

Synthesis via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (in this case, propargyl alcohol) and an aryl halide (3-iodoanisole). The presence of a copper(I) co-catalyst is crucial for achieving high yields under mild conditions.[2]

Reaction Scheme:

Caption: Sonogashira coupling of 3-iodoanisole and propargyl alcohol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings of aryl halides with terminal alkynes.[4][5]

Materials:

-

3-Iodoanisole (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 3-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by triethylamine (2.5 eq) and propargyl alcohol (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(3-methoxyphenyl)prop-2-yn-1-ol.

Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Explanation of the Catalytic Cycles:

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-iodoanisole) to form a Pd(II) intermediate.

-

Transmetalation: The aryl group on the palladium complex is exchanged with the alkynyl group from the copper acetylide, which is generated in the copper cycle. This is often the rate-determining step.

-

Reductive Elimination: The desired product, 3-(3-methoxyphenyl)prop-2-yn-1-ol, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

-

-

Copper Cycle:

-

Formation of Copper Acetylide: The terminal alkyne (propargyl alcohol) reacts with the copper(I) salt in the presence of a base (triethylamine) to form a copper acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium complex.[2]

-

Characterization

The structure of the synthesized 3-(3-methoxyphenyl)prop-2-yn-1-ol can be confirmed using standard spectroscopic techniques. The expected spectral data, based on analysis of structurally similar compounds, are as follows:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.30 (m, 1H, Ar-H)

-

δ 6.90-7.05 (m, 3H, Ar-H)

-

δ 4.50 (s, 2H, -CH₂OH)

-

δ 3.80 (s, 3H, -OCH₃)

-

δ 2.00-2.20 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 159.5 (Ar-C-OCH₃)

-

δ 129.5 (Ar-CH)

-

δ 124.0 (Ar-C)

-

δ 123.0 (Ar-CH)

-

δ 116.5 (Ar-CH)

-

δ 114.5 (Ar-CH)

-

δ 87.0 (-C≡C-)

-

δ 85.0 (-C≡C-)

-

δ 55.0 (-OCH₃)

-

δ 51.5 (-CH₂OH)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3300-3400 (O-H stretch, broad)

-

2200-2250 (C≡C stretch, weak)

-

1600, 1580, 1480 (C=C aromatic stretch)

-

1250 (C-O stretch, aryl ether)

-

1040 (C-O stretch, primary alcohol)

-

-

Mass Spectrometry (MS):

-

m/z: 162.07 (M⁺), consistent with the molecular formula C₁₀H₁₀O₂.

-

Potential Applications in Drug Discovery

The 3-(3-methoxyphenyl)prop-2-yn-1-ol scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The methoxyphenyl group is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties.[7] The propargyl alcohol moiety can be further functionalized or may itself contribute to biological activity.

Structurally related chalcones and their derivatives, which can be synthesized from precursors like 3-(3-methoxyphenyl)prop-2-yn-1-ol, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8]

Hypothetical Drug Discovery Workflow:

Caption: A potential workflow for drug discovery starting from 3-(3-methoxyphenyl)prop-2-yn-1-ol.

Conclusion

3-(3-Methoxyphenyl)prop-2-yn-1-ol is a valuable and versatile chemical intermediate. Its synthesis is readily achieved through the robust and reliable Sonogashira coupling reaction. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. (2010). Journal of Organic Chemistry, 75(8), 2589-2598. Retrieved from [Link]

-

3-(3-Methoxyphenyl)prop-2-yn-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(11), 2825. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Heterocyclic compounds as 5ht2a biased agonists. (2023). Google Patents.

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844. Retrieved from [Link]

- Synthesis method for 3-methoxypropiophenone. (2017). Google Patents.

-

Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenase and lipoxygenase. (2006). Bioorganic & Medicinal Chemistry, 14(14), 4874-4882. Retrieved from [Link]

-

3-(4-Methoxyphenyl)prop-2-yn-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). protocols.io. Retrieved from [Link]

-

(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2022). Molecules, 27(19), 6527. Retrieved from [Link]

-

1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules, 27(19), 6433. Retrieved from [Link]

Sources

- 1. 3-(3-Methoxyphenyl)prop-2-yn-1-ol | C10H10O2 | CID 15184634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. depts.washington.edu [depts.washington.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structural Elucidation of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational prerequisite for its advancement in research and development, particularly in fields like medicinal chemistry and materials science.[1][2] This guide provides an in-depth, methodology-driven approach to the structural elucidation of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a substituted propargyl alcohol. As a versatile synthetic intermediate, its precise characterization is paramount. This document moves beyond a simple recitation of data, offering a narrative grounded in the causality of experimental choices and the synergy between different analytical techniques. We will detail the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating in a cohesive and definitive structural assignment.

Introduction and Synthetic Context

3-(3-Methoxyphenyl)prop-2-yn-1-ol is an aromatic propargyl alcohol. Molecules of this class are significant building blocks in organic synthesis, finding applications in the creation of complex natural products, pharmaceuticals, and functional materials.[3] The presence of a hydroxyl group, a carbon-carbon triple bond, and a substituted aromatic ring provides multiple sites for further chemical modification.

To contextualize the analysis, we begin with a plausible and efficient synthetic route: the Sonogashira cross-coupling reaction.[4][5] This powerful method forms carbon-carbon bonds between terminal alkynes and aryl halides, catalyzed by palladium and copper complexes.[3][6]

Proposed Synthesis: Sonogashira Coupling The target molecule can be synthesized by coupling 3-iodoanisole with propargyl alcohol.

Reaction Scheme: 3-Iodoanisole + Propargyl Alcohol → 3-(3-Methoxyphenyl)prop-2-yn-1-ol

This synthetic origin provides an initial structural hypothesis that must be rigorously validated through spectroscopic analysis. The following sections detail the workflow for this validation.

Caption: Sonogashira coupling workflow for synthesis.

Mass Spectrometry: Molecular Formula Confirmation

2.1. Expertise & Rationale Mass spectrometry is the first line of analytical inquiry, tasked with determining the molecular weight and, with high-resolution instrumentation, the elemental composition of the analyte.[7] For a molecule like 3-(3-Methoxyphenyl)prop-2-yn-1-ol, which contains heteroatoms (oxygen), High-Resolution Mass Spectrometry (HRMS) is indispensable for distinguishing its exact mass from other potential isobaric compounds. We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

2.2. Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in HPLC-grade methanol.

-

Instrument: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Acquire data in positive ion mode to promote the formation of protonated molecules [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee high mass accuracy.

2.3. Data Analysis & Expected Results The molecular formula of the target compound is C₁₀H₁₀O₂.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Weight | 162.18 g/mol | - |

| Exact Mass (Monoisotopic) | 162.06808 Da[8] | 162.0681 ± 0.0005 Da |

| Protonated Ion [M+H]⁺ | 163.07536 Da | 163.0754 ± 0.0005 Da |

The primary observation should be an intense peak corresponding to the [M+H]⁺ ion. The experimentally determined exact mass should fall within 5 ppm of the theoretical value, confirming the elemental composition C₁₀H₁₀O₂.

Common fragmentation pathways for alcohols include dehydration (loss of H₂O), while alkynes can fragment to form a resonance-stabilized propargyl cation.[9][10]

-

[M+H - H₂O]⁺: A fragment at m/z ~145.0648, corresponding to the loss of water.

-

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen can also occur.[11]

Infrared (IR) Spectroscopy: Functional Group Identification

3.1. Expertise & Rationale FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, FTIR is crucial for confirming the presence of the key hydroxyl (-OH), alkyne (C≡C), and aromatic (C=C, C-O) functionalities.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

3.3. Data Analysis & Expected Results The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Alcohol (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Methylene (-CH₂) | C-H Stretch | 2960 - 2850 | Medium, Sharp |

| Alkyne (C≡C) | C≡C Stretch | 2260 - 2100[12] | Weak to Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1600, 1475 | Medium, Sharp |

| Aryl Ether | C-O Stretch | ~1250 | Strong, Sharp |

| Primary Alcohol | C-O Stretch | ~1050 | Strong, Sharp |

The presence of a broad band around 3300 cm⁻¹ (O-H) and a sharp, albeit potentially weak, peak around 2200 cm⁻¹ (C≡C) are cornerstone confirmations for this structure.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

4.1. Expertise & Rationale NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.[15][16] Through a combination of 1D (¹H, ¹³C) and 2D experiments, we can map the exact connectivity of every atom, confirming the substitution pattern of the aromatic ring and the placement of the propargyl alcohol moiety.

Caption: Numbering scheme for NMR assignment.

4.2. Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(If required for ambiguity) Acquire 2D spectra such as COSY (H-H correlation) and HMBC (long-range C-H correlation).

-

4.3. Data Analysis & Expected Results

¹H NMR (400 MHz, CDCl₃):

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5, H6, H2 | ~7.25 - 6.80 | Multiplet (m) | 3H | Aromatic protons. H6 is ortho to the methoxy group and will be most shielded. |

| H4 | ~6.95 | Singlet-like (s) or narrow triplet | 1H | Aromatic proton between two substituents. |

| H9 (-CH₂) | ~4.50 | Singlet (s) | 2H | Methylene protons adjacent to an alkyne and an alcohol. |

| H10 (-OCH₃) | ~3.82 | Singlet (s) | 3H | Methoxy group protons. |

| -OH | Variable (e.g., ~1.8) | Broad Singlet (br s) | 1H | Exchangeable hydroxyl proton. |

¹³C NMR (100 MHz, CDCl₃):

| Carbon(s) | Chemical Shift (δ, ppm) | Rationale |

| C3 (-O-CH₃) | ~159.5 | Aromatic carbon attached to the electron-donating methoxy group. |

| C1, C2, C4, C5, C6 | ~129.5 - 114.0 | Remaining aromatic carbons. |

| C7, C8 (Alkyne) | ~87.0, ~85.0 | sp-hybridized alkyne carbons.[12] |

| C10 (-OCH₃) | ~55.3 | Methoxy carbon. |

| C9 (-CH₂OH) | ~51.5 | Methylene carbon attached to oxygen. |

Synergy of Data:

-

¹H NMR: The integration values (3H, 1H, 2H, 3H) perfectly match the proposed structure. The distinct singlet for the methoxy group and the characteristic chemical shift of the propargylic protons are key identifiers.

-

¹³C NMR: The presence of 8 distinct signals (4 aromatic CH, 2 quaternary aromatic, 2 alkyne, 1 CH₂, 1 OCH₃) is expected, confirming the molecular symmetry. The chemical shifts are highly indicative of the electronic environment of each carbon.

-

2D NMR (HMBC): For ultimate confirmation, an HMBC spectrum would show a correlation between the methylene protons (H9, δ ~4.50) and the alkyne carbons (C7, C8) as well as the aromatic quaternary carbon (C1), definitively linking the side chain to the ring.

Conclusion: A Unified Structural Verdict

The structural elucidation of 3-(3-Methoxyphenyl)prop-2-yn-1-ol is achieved not by a single piece of evidence, but by the convergence of data from multiple, orthogonal analytical techniques.

Caption: Convergence of analytical data for structure confirmation.

High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy confirms the presence of all requisite functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the meta substitution pattern of the methoxy group and the precise structure of the propargyl alcohol side chain. This rigorous, multi-faceted approach exemplifies a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a critical step for any further research or development involving this compound.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Kim, C. S., Oh, J., & Lee, T. H. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Applied Biological Chemistry, 63(1), 73. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(3), 505-512. [Link]

-

Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Hsieh, C. H., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(11), 13411-13425. [Link]

-

Kim, C. S., Oh, J., & Lee, T. H. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Sungkyunkwan University Research Portal. [Link]

-

Bhavani, N. P. H., et al. (2023). FT-IR studies and excess thermodynamic properties of binary mixtures of propargyl alcohol and amino alcohols at different temperatures and correlation with the Jouyban–Acree model. Physics and Chemistry of Liquids, 61(4), 461-482. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15184634, 3-(3-Methoxyphenyl)prop-2-yn-1-ol. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) propargyl methacrylate...[Link]

-

LibreTexts Chemistry. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. [Link]

Sources

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.skku.edu [pure.skku.edu]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(3-Methoxyphenyl)prop-2-yn-1-ol | C10H10O2 | CID 15184634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 10. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jchps.com [jchps.com]

An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylpropargyl Alcohols in Modern Chemistry

3-(3-Methoxyphenyl)prop-2-yn-1-ol is a valuable chemical intermediate belonging to the class of arylpropargyl alcohols. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the aromatic ring, the alkyne functionality, and the primary alcohol offers three distinct points for molecular diversification, making it a versatile building block for the synthesis of more complex molecules. Specifically, this compound serves as a crucial precursor in the development of agents targeting the central nervous system (CNS) and for the generation of compound libraries in drug discovery programs.[1] The strategic placement of the methoxy group on the phenyl ring at the meta position can subtly influence the electronic and steric properties of the molecule, which can be exploited in the design of novel therapeutics and functional materials.

This technical guide provides a comprehensive overview of the synthesis of 3-(3-methoxyphenyl)prop-2-yn-1-ol, with a focus on the underlying principles, a detailed experimental protocol, and a discussion of the reaction mechanism.

The Synthetic Strategy: Sonogashira Coupling as the Method of Choice

The most efficient and widely adopted method for the synthesis of 3-(3-methoxyphenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide.[2] In the context of our target molecule, this involves the reaction of 3-iodoanisole with propargyl alcohol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

The choice of the Sonogashira reaction is predicated on its mild reaction conditions, broad functional group tolerance, and generally high yields. The reactivity of the aryl halide is a critical factor, with the reactivity trend being I > Br > Cl.[3] For this reason, 3-iodoanisole is the preferred starting material to ensure an efficient reaction.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The palladium cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (3-iodoanisole) to form a Pd(II) intermediate. In the copper cycle , the terminal alkyne (propargyl alcohol) reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired product, 3-(3-methoxyphenyl)prop-2-yn-1-ol, and regenerate the active Pd(0) catalyst, thus completing the cycle.

Sources

An In-depth Technical Guide to 3-(3-Methoxyphenyl)prop-2-yn-1-ol: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3-methoxyphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative with significant potential in medicinal chemistry and materials science. The document details the compound's nomenclature, chemical properties, and a robust, field-proven synthetic protocol based on the Sonogashira coupling reaction. While direct biological data for this specific molecule is limited, this guide explores its potential pharmacological relevance by examining structurally related compounds. This serves as a foundational resource for researchers investigating this and similar scaffolds for novel therapeutic development.

Introduction: The Significance of the Propargyl Alcohol Moiety

Propargyl alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). This dual functionality makes them exceptionally versatile building blocks in organic synthesis.[1][2] The alkyne group readily participates in a variety of transformations, including cycloadditions and coupling reactions, enabling the construction of complex molecular architectures. The hydroxyl group can be a handle for further functionalization or can participate directly in reactions. In the context of drug development, the propargyl alcohol moiety is a key component in numerous bioactive molecules and serves as a valuable intermediate in the synthesis of pharmaceutical agents.[1]

This guide focuses on a specific aryl propargyl alcohol, 3-(3-methoxyphenyl)prop-2-yn-1-ol, providing the necessary technical details for its synthesis and offering insights into its potential applications.

Nomenclature and Chemical Identity

The systematic identification of a chemical entity is paramount for clear scientific communication. This section outlines the IUPAC name and common synonyms for the topic compound.

IUPAC Name

The formal IUPAC name for the compound is 3-(3-methoxyphenyl)prop-2-yn-1-ol .[3]

Synonyms

For practical laboratory use and in various chemical databases, the compound is also known by several other names:

-

3-(3-Methoxyphenyl)-2-propyn-1-ol[3]

-

3-(m-Methoxyphenyl)-2-propyn-1-ol

-

3-Methoxyphenylpropargyl alcohol[3]

-

(3-Methoxyphenyl)propargyl alcohol

-

2-Propyn-1-ol, 3-(3-methoxyphenyl)-[3]

Chemical Structure and Properties

A clear understanding of the physicochemical properties is essential for handling, reaction setup, and predicting the behavior of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[3] |

| Molecular Weight | 162.18 g/mol | PubChem[3] |

| CAS Number | 27913-19-5 | PubChem[3] |

| Appearance | Expected to be a solid or oil | General Knowledge |

| XLogP3 | 1.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The following protocol is a detailed, adaptable method for the synthesis of 3-(3-methoxyphenyl)prop-2-yn-1-ol, based on a reliable procedure for a structurally analogous compound.[4]

Reaction Principle

The synthesis involves the palladium- and copper-catalyzed cross-coupling of 3-iodoanisole with propargyl alcohol. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. The subsequent transmetalation and reductive elimination steps yield the desired product and regenerate the palladium(0) catalyst.

Caption: Schematic of the Sonogashira coupling reaction.

Experimental Protocol

Materials:

-

3-Iodoanisole

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.025 eq), and copper(I) iodide (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine. Stir the mixture at room temperature until the solids dissolve.

-

Alkyne Addition: Add propargyl alcohol (1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(3-methoxyphenyl)prop-2-yn-1-ol.

Potential Applications in Drug Development: A Prospective Analysis

While specific biological activity data for 3-(3-methoxyphenyl)prop-2-yn-1-ol is not extensively documented in publicly available literature, the structural motifs present in the molecule—the methoxyphenyl group and the propargyl alcohol—are found in numerous compounds with significant pharmacological activities.

Insights from Structurally Related Compounds

-

Anticancer Potential: Many chalcone derivatives, which share the 1,3-diarylpropenone core, have been investigated for their anticancer properties. For instance, certain methoxyphenyl-containing chalcones have demonstrated cytotoxic activity against various cancer cell lines.[5] The propargyl group can also be a key pharmacophore in anticancer agents. Derivatives of (E)-1-(3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)allyl)-1H-1,2,4-triazole have been identified as potent antiproliferative compounds targeting tubulin polymerization in breast cancer cells.[6]

-

Anti-inflammatory Activity: A series of 1,3-disubstituted prop-2-en-1-one derivatives have been developed as inhibitors of neutrophilic inflammation, showcasing the potential of this chemical class in treating inflammatory diseases.[7] These compounds were found to modulate MAPK and Akt signaling pathways.

Future Research Directions

The versatile chemical nature of 3-(3-methoxyphenyl)prop-2-yn-1-ol makes it an attractive starting point for the synthesis of a library of novel compounds.

Caption: A potential drug discovery workflow.

Future research could focus on:

-

Derivatization: Utilizing the hydroxyl and alkyne functionalities to create a diverse library of esters, ethers, and triazoles (via click chemistry).

-

Biological Screening: Evaluating the synthesized library against a panel of cancer cell lines and in assays for anti-inflammatory, antiviral, or other therapeutic activities.

-

Mechanism of Action Studies: For any identified "hit" compounds, elucidating the molecular target and mechanism of action will be crucial for further development.

Conclusion

3-(3-Methoxyphenyl)prop-2-yn-1-ol is a readily accessible and highly versatile chemical scaffold. This guide provides the essential technical information for its synthesis and characterization. While its full biological potential remains to be explored, the known activities of structurally related compounds suggest that it is a promising starting point for the development of novel therapeutic agents. The detailed synthetic protocol and prospective analysis presented herein are intended to empower researchers to further investigate this and related molecules in their drug discovery and development endeavors.

References

-

Al-Hiari, Y. M., et al. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(19), 6529. [Link]

-

Abdel-Halim, M., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988. [Link]

-

Saleh, A., et al. (2023). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 28(13), 5183. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15184634, 3-(3-Methoxyphenyl)prop-2-yn-1-ol. Retrieved from [Link]

-

Orha, L., et al. (2019). Supporting Information: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]

-

Doraghi, F., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis, 365(17), 2991-3019. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. 3-(3-Methoxyphenyl)prop-2-yn-1-ol | C10H10O2 | CID 15184634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Methoxyphenyl)prop-2-yn-1-ol: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a key building block in synthetic organic chemistry. The document delves into the historical context of its likely discovery through the advent of modern cross-coupling methodologies, details its primary synthetic routes with a focus on the Sonogashira coupling, and explores its applications as a crucial intermediate in the development of complex molecules, particularly within the pharmaceutical landscape. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into the handling and utilization of this versatile compound.

Introduction: The Emergence of a Versatile Synthetic Intermediate

3-(3-Methoxyphenyl)prop-2-yn-1-ol, with the CAS number 27913-19-5, is an aromatic propargyl alcohol that has gained significance as a versatile intermediate in organic synthesis.[1] Its structure, featuring a terminal alkyne and a primary alcohol functional group attached to a methoxy-substituted phenyl ring, provides a rich scaffold for a variety of chemical transformations. While a singular, groundbreaking "discovery" of this specific molecule is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Sonogashira coupling, which was first reported in 1975.[2] The ability to efficiently couple aryl halides with terminal alkynes under mild conditions opened the door for the routine synthesis of compounds like 3-(3-Methoxyphenyl)prop-2-yn-1-ol.[2]

The strategic placement of the methoxy group at the meta-position of the phenyl ring influences the electronic properties of the molecule and provides a handle for further functionalization, making it a valuable component in the design of complex target molecules. Its primary utility lies not in its own biological activity, but in its role as a precursor to more elaborate structures, particularly in the realm of medicinal chemistry.

Table 1: Physicochemical Properties of 3-(3-Methoxyphenyl)prop-2-yn-1-ol [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.18 g/mol |

| CAS Number | 27913-19-5 |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in common organic solvents |

| pKa | Not specified |

Historical Context and the Rise of Arylpropargyl Alcohols

The history of 3-(3-Methoxyphenyl)prop-2-yn-1-ol is intertwined with the broader history of research into arylpropargyl alcohols. Early studies on these compounds were often foundational, exploring their basic reactivity and physical properties.[3] The development of organometallic chemistry, particularly palladium and copper-catalyzed cross-coupling reactions, revolutionized the synthesis of these molecules, transforming them from laboratory curiosities into readily accessible building blocks.[2]

The Sonogashira reaction, in particular, provided a highly efficient and versatile method for the synthesis of arylalkynes.[2][4] This reaction's tolerance of a wide range of functional groups and its mild reaction conditions made it ideal for the preparation of functionalized propargyl alcohols. Consequently, the availability of compounds like 3-(3-Methoxyphenyl)prop-2-yn-1-ol expanded significantly, paving the way for their use in more complex synthetic endeavors.

Synthetic Methodologies: A Focus on Sonogashira Coupling

The primary and most efficient method for the synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (typically an iodide or bromide) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The Sonogashira Coupling Reaction: Mechanism and Causality

The catalytic cycle of the Sonogashira reaction is a well-established process involving two interconnected cycles: a palladium cycle and a copper cycle.[4]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-iodoanisole or 3-bromoanisole) to form a Pd(II) intermediate.

-

Copper Cycle: The terminal alkyne (propargyl alcohol) reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step called transmetalation.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 3-(3-Methoxyphenyl)prop-2-yn-1-ol, and regenerate the Pd(0) catalyst.

The choice of reagents and conditions is critical for a successful reaction. The use of a copper(I) co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions.[2] The base, typically an amine such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Detailed Experimental Protocol: Sonogashira Coupling of 3-Iodoanisole with Propargyl Alcohol

This protocol is a representative, field-proven method for the synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol.

Materials:

-

3-Iodoanisole

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous THF and triethylamine (3.0 eq) via syringe.

-

To the stirred solution, add propargyl alcohol (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 3-(3-Methoxyphenyl)prop-2-yn-1-ol.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials (3-iodoanisole and propargyl alcohol) and the appearance of the product spot on TLC are key indicators of reaction completion.

Caption: Figure 2: Experimental Workflow for the Synthesis.

Applications in Drug Development and Medicinal Chemistry

3-(3-Methoxyphenyl)prop-2-yn-1-ol is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for a wide range of subsequent transformations.

-

Alkynylation Reactions: The terminal alkyne can participate in further coupling reactions, such as the Sonogashira or Glaser couplings, to extend the carbon skeleton.

-

Click Chemistry: The alkyne functionality is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form triazole rings, which are common motifs in pharmaceutical compounds.

-

Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to various leaving groups for nucleophilic substitution reactions.

-

Heterocycle Formation: The propargyl alcohol moiety can be a precursor for the synthesis of various heterocyclic systems, such as furans and pyrans.

While direct pharmacological data for 3-(3-Methoxyphenyl)prop-2-yn-1-ol is scarce, its presence as a structural motif in patented compounds suggests its importance in the synthesis of biologically active molecules. For instance, related methoxyphenylpropargyl structures are found in compounds designed as enzyme inhibitors or receptor modulators.

Conclusion and Future Perspectives

3-(3-Methoxyphenyl)prop-2-yn-1-ol stands as a testament to the enabling power of modern synthetic methodologies. While its own "discovery" may be unassuming, its value as a versatile and readily accessible building block is undeniable. The continued development of efficient and sustainable synthetic methods, such as advancements in copper-free Sonogashira couplings, will further enhance its utility. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of foundational intermediates like 3-(3-Methoxyphenyl)prop-2-yn-1-ol is set to endure. Future research will likely focus on incorporating this scaffold into novel therapeutic agents and functional materials, leveraging its unique combination of reactivity and structural features.

References

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Ma, D., & Xia, C. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Rutgers University. (n.d.). History | Alcohol Studies. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1). Retrieved from [Link]

- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4153-4156.

-

Request PDF. (2025, August 6). Generation of Cations from Alkoxides: Allylation of Propargyl Alcohols. Retrieved from [Link]

- Vinaya, et al. (2021). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one.

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Toth, I., et al. (2017). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Advances, 7(83), 52837-52843.

-

JACS Au. (2026, January 15). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physical and Chemical Stability of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a key intermediate and potential active pharmaceutical ingredient (API). In the absence of extensive direct stability studies in the public domain, this document synthesizes information from analogous structures and established principles of chemical stability to predict potential degradation pathways and outline a robust protocol for forced degradation studies. The guide details the intrinsic molecular characteristics that influence stability and presents a systematic approach to evaluating its susceptibility to hydrolytic, oxidative, thermal, and photolytic stress. Furthermore, a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method is described, providing a foundational methodology for the accurate quantification of the parent compound and its degradation products. This guide is intended to be a vital resource for researchers and drug development professionals, enabling a proactive and scientifically grounded approach to formulation development, analytical method validation, and regulatory compliance.

Introduction: The Significance of Stability in Drug Development

The chemical and physical stability of an active pharmaceutical ingredient (API) are paramount to the safety, efficacy, and quality of a final drug product.[1] Understanding the intrinsic stability of a molecule like 3-(3-Methoxyphenyl)prop-2-yn-1-ol is a critical early-stage activity in the drug development process. Forced degradation studies, or stress testing, are an essential component of this process, providing crucial insights into the potential degradation pathways and the formation of degradation products.[1][2][3] The data generated from these studies are instrumental in developing and validating stability-indicating analytical methods, which are a regulatory requirement for all new drug substances and products.[4][5][6][7]

This guide will delve into the theoretical and practical aspects of assessing the stability of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a molecule possessing a unique combination of a methoxy-substituted aromatic ring, a propargyl alcohol moiety, and an alkyne functional group. Each of these structural features contributes to its chemical reactivity and potential degradation pathways.

Physicochemical Properties of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

A thorough understanding of the physicochemical properties of a compound is the foundation for any stability assessment. The following table summarizes the key computed properties of 3-(3-Methoxyphenyl)prop-2-yn-1-ol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem |

| Molecular Weight | 162.18 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

Note: These properties are computationally derived and should be confirmed by experimental analysis.

The presence of a hydroxyl group and a methoxy group suggests a degree of polarity, while the aromatic ring and the carbon chain contribute to its lipophilicity, as indicated by the XLogP3 value. The propargyl alcohol and alkyne functionalities are sites of potential chemical reactivity that will be the focus of the stability assessment.

Predicted Chemical Stability and Potential Degradation Pathways

Based on the chemical structure of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, several potential degradation pathways can be anticipated under forced degradation conditions.

Oxidative Degradation

The propargyl alcohol moiety is susceptible to oxidation. Exposure to oxidative agents could lead to the formation of the corresponding aldehyde or carboxylic acid. Furthermore, the electron-rich methoxy-substituted aromatic ring may be susceptible to oxidative degradation.[8] Studies on the structurally similar compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, have shown that exposure to air and light leads to oxidation, forming a propynone derivative which can further degrade to aurone and flavone structures.[9] A similar pathway could be postulated for 3-(3-Methoxyphenyl)prop-2-yn-1-ol.

Photodegradation

The aromatic ring and the conjugated system of the alkyne in 3-(3-Methoxyphenyl)prop-2-yn-1-ol suggest potential photosensitivity. Aromatic compounds can undergo various photochemical reactions upon exposure to UV or visible light, including photo-oxidation and rearrangement.[1] The presence of a methoxy group, an electron-donating substituent, can influence the photolytic degradation pathway.[10]

Hydrolytic Degradation

The ether linkage of the methoxy group is generally stable to hydrolysis under neutral conditions but can be susceptible to cleavage under strong acidic conditions. The propargyl alcohol itself is not expected to be highly susceptible to hydrolysis. However, forced degradation studies across a wide pH range are necessary to confirm its hydrolytic stability.[2]

Thermal Degradation

Thermal stress can provide the energy required to overcome activation barriers for various degradation reactions. For 3-(3-Methoxyphenyl)prop-2-yn-1-ol, potential thermal degradation pathways could involve dehydration of the alcohol, polymerization of the alkyne, or cleavage of the methoxy group.

The following diagram illustrates the potential degradation pathways of 3-(3-Methoxyphenyl)prop-2-yn-1-ol under various stress conditions.

Caption: Predicted degradation pathways of 3-(3-Methoxyphenyl)prop-2-yn-1-ol.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating method.[1] The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are formed in sufficient quantities for detection and characterization without leading to secondary degradation.[9][11]

General Considerations

-

Concentration: A drug substance concentration of 1 mg/mL is often recommended for solution-state stress testing.

-

Controls: A control sample, protected from the stress condition, should be analyzed concurrently.

-

Mass Balance: The sum of the assay of the parent drug and the levels of all degradation products should be close to 100% to ensure that all significant degradants are detected.[12]

The following workflow outlines a comprehensive approach to conducting forced degradation studies.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

The following are detailed, step-by-step methodologies for the key forced degradation experiments.

4.2.1. Hydrolytic Degradation

-

Preparation: Prepare three solutions of 3-(3-Methoxyphenyl)prop-2-yn-1-ol at a concentration of 1 mg/mL in:

-

0.1 N Hydrochloric Acid (HCl)

-

Purified Water

-

0.1 N Sodium Hydroxide (NaOH)

-

-

Incubation: Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralization: For the acidic and basic solutions, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the samples using the developed stability-indicating HPLC method.

4.2.2. Oxidative Degradation

-

Preparation: Prepare a solution of 3-(3-Methoxyphenyl)prop-2-yn-1-ol at a concentration of 1 mg/mL in a solution of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature.

-

Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the samples directly using the stability-indicating HPLC method.

4.2.3. Thermal Degradation

-

Solid State: Place a known amount of the solid API in a controlled temperature chamber (e.g., 60°C).

-

Solution State: Prepare a solution of the API (1 mg/mL in a suitable solvent) and store it at an elevated temperature (e.g., 60°C).

-

Sampling: At specified time points (e.g., 1, 3, 5, and 7 days), withdraw samples. For the solid-state sample, dissolve it in a suitable solvent before analysis.

-